4-phenyl-1-pentene chemical structure and properties
4-phenyl-1-pentene chemical structure and properties
An In-depth Technical Guide to 4-phenyl-1-pentene
Introduction
4-phenyl-1-pentene is an organic compound with a chemical formula of C11H14.[1][2][3][4] It belongs to the class of aromatic hydrocarbons and is characterized by a phenyl group attached to a pentene chain. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
4-phenyl-1-pentene, also known by its IUPAC name pent-4-en-2-ylbenzene, is a colorless liquid at room temperature.[1] Its structure consists of a benzene (B151609) ring substituted with a pent-4-en-2-yl group.
Physicochemical Properties
The key physicochemical properties of 4-phenyl-1-pentene are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H14 | [1][2][4] |
| Molecular Weight | 146.23 g/mol | [1][3] |
| IUPAC Name | pent-4-en-2-ylbenzene | [1] |
| CAS Number | 10340-49-5 | [1][2] |
| Boiling Point | 40-50 °C @ 0.011 Torr | [5] |
| Density (Predicted) | 0.872 ± 0.06 g/cm³ | [5] |
| LogP | 3.36620 | [2] |
| SMILES | CC(CC=C)C1=CC=CC=C1 | [1] |
| InChI | InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-phenyl-1-pentene. The following table summarizes the key spectral information available.
| Spectroscopic Technique | Key Features | Reference |
| ¹³C NMR | Spectral data is available through SpectraBase. | [1] |
| GC-MS | NIST Number: 61229; Top Peak m/z: 105 | [1] |
| IR | Vapor Phase IR Spectra available through SpectraBase. | [1] |
Synthesis of 4-phenyl-1-pentene
A common synthetic route to 4-phenyl-1-pentene involves the reaction of 1-phenylethyl acetate (B1210297) with allyl-trimethyl-silane. This method is noted for its high yield.[2]
Synthetic Workflow
The logical flow of the synthesis is depicted in the diagram below.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of 4-phenyl-1-pentene based on a documented high-yield method.[2]
Materials:
-
1-phenylethyl acetate
-
allyl-trimethyl-silane
-
Triphenyl phosphite
-
chloro(1,5-cyclooctadiene)rhodium(I) dimer
-
tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium
-
1,2-dichloro-ethane (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add 1,2-dichloro-ethane, followed by the catalysts: triphenyl phosphite, chloro(1,5-cyclooctadiene)rhodium(I) dimer, and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium.
-
Stir the mixture at room temperature to ensure dissolution and activation of the catalytic system.
-
Add 1-phenylethyl acetate to the reaction mixture.
-
Slowly add allyl-trimethyl-silane to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to quench the reaction and remove the catalyst.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure 4-phenyl-1-pentene.
-
Characterize the final product using spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the scientific literature regarding the biological activity and involvement in signaling pathways of 4-phenyl-1-pentene. However, related compounds containing phenyl and alkene moieties have been investigated for various biological activities. For instance, some monoterpene-based scaffolds and other natural phenyl alkenes have demonstrated cytotoxic, antibacterial, and anti-inflammatory properties.[6][7] This suggests that 4-phenyl-1-pentene could be a candidate for future investigation into its potential pharmacological effects.
Safety Information
| Hazard Category | Precautionary Statements |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof equipment. |
| Health Hazards | May be harmful if swallowed. May cause skin and eye irritation. Aspiration hazard if swallowed and enters airways. |
| Personal Protection | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with a local exhaust. |
| First Aid | If inhaled: Move to fresh air. In case of skin contact: Take off contaminated clothing and rinse skin with water. In case of eye contact: Rinse with plenty of water. If swallowed: Do NOT induce vomiting. Seek immediate medical attention. |
| Storage | Store in a well-ventilated place. Keep cool. |
Disclaimer: This safety information is based on related compounds and should be used as a guideline. A comprehensive risk assessment should be conducted before handling 4-phenyl-1-pentene. Always consult the specific Safety Data Sheet for the compound being used.
References
- 1. 4-Phenyl-1-pentene | C11H14 | CID 569651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-1-pentene|lookchem [lookchem.com]
- 3. guidechem.com [guidechem.com]
- 4. 4-Phenyl-1-pentene | 10340-49-5 [chemicalbook.com]
- 5. 4-Phenyl-1-pentene CAS#: 10340-49-5 [m.chemicalbook.com]
- 6. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery | MDPI [mdpi.com]
- 7. A novel natural phenyl alkene with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Phenyl-1-butene - Safety Data Sheet [chemicalbook.com]
